Purine-6-sulfenic acid

Descripción

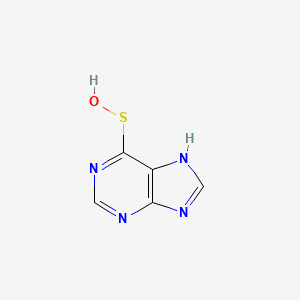

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

86335-59-3 |

|---|---|

Fórmula molecular |

C5H4N4OS |

Peso molecular |

168.18 g/mol |

Nombre IUPAC |

6-hydroxysulfanyl-7H-purine |

InChI |

InChI=1S/C5H4N4OS/c10-11-5-3-4(7-1-6-3)8-2-9-5/h1-2,10H,(H,6,7,8,9) |

Clave InChI |

FRLDGEVJADJNOZ-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(=NC=N2)SO |

SMILES canónico |

C1=NC2=C(N1)C(=NC=N2)SO |

Otros números CAS |

86335-59-3 |

Sinónimos |

purine-6-sulfenic acid |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Generation of Purine 6 Sulfenic Acid

Direct Oxidation Routes

Direct oxidation methods involve the conversion of sulfur-containing purine (B94841) precursors to the corresponding sulfenic acid in a single key step. These can be achieved through both biological and conventional chemical means.

The metabolic activation of 6-thiopurine is a primary enzymatic route leading to the formation of purine-6-sulfenic acid. Studies have demonstrated that 6-thiopurine, when incubated with rat liver microsomes and NADPH, undergoes metabolic activation. nih.gov This process is dependent on the cytochrome P-450 enzyme system, which mediates the oxidation. nih.govnih.gov The resulting intermediate, postulated to be this compound, is highly reactive and capable of binding irreversibly to microsomal proteins through a mixed disulfide linkage. nih.govnih.gov This enzymatic pathway highlights a biologically relevant route for the in situ generation of this compound.

Various chemical methods have been explored to oxidize 6-thiopurine and its related disulfide, bis(6-purinyl) disulfide. While direct, controlled oxidation to the sulfenic acid is challenging due to the product's reactivity, several protocols have been established.

Electrochemical oxidation of 6-thiopurine has been shown to yield further oxidized products such as purine-6-sulfinic acid and purine-6-sulfonamide. dergipark.org.tr Similarly, advanced oxidation processes involving UV-C radiation in the presence of hydrogen peroxide (H₂O₂) can degrade 6-mercaptopurine (B1684380) into purine-6-sulfinate and purine-6-sulfonate. mdpi.com

A more direct chemical synthesis involves the oxidation of 6-thiopurine using a mild oxidant. The initial product of 6-thiopurine oxidation is often its dimer, bis(6-purinyl) disulfide. researchgate.net This disulfide can then be subjected to further oxidation to yield derivatives of purine-6-sulfenic and purine-6-sulfinic acid. researchgate.neticm.edu.pl

Table 1: Overview of Direct Oxidation Routes for this compound & Related Derivatives

| Precursor | Method | Key Reagents/Conditions | Product(s) |

| 6-Thiopurine | Enzymatic Oxidation | Cytochrome P-450, NADPH, Liver Microsomes | This compound (postulated intermediate) |

| 6-Thiopurine | Electrochemical Oxidation | Constant Potential Electrolysis | Purine-6-sulfinic acid, Purine-6-sulfonamide |

| 6-Mercaptopurine | Advanced Oxidation Process | UV-C, H₂O₂ | Purine-6-sulfinate, Purine-6-sulfonate |

| Bis(6-purinyl) disulfide | Chemical Oxidation | Further oxidation | Derivatives of this compound |

Enzymatic Oxidation Pathways (e.g., Cytochrome P-450 dependent processes)

Indirect Generation and Precursor Chemistry

Indirect methods for generating this compound rely on the synthesis and subsequent transformation of stable precursor molecules. These strategies offer greater control over the release of the highly reactive sulfenic acid.

A general and powerful method for generating transient sulfenic acids involves the thermolytic syn-β-elimination of sulfoxide (B87167) precursors. nih.govarkat-usa.org This reaction proceeds through a five-membered cyclic transition state, where a hydrogen atom beta to the sulfinyl group is transferred, leading to the elimination of an alkene and the formation of the sulfenic acid. arkat-usa.org The synthetic route to the necessary sulfinyl precursors typically involves the nucleophilic addition of a thiol to an electron-poor conjugated system, followed by controlled oxidation of the resulting sulfide (B99878) to a sulfoxide. arkat-usa.org While this method is widely used for generating various sulfenic acids, its specific application for the synthesis of this compound involves designing a suitable purine-sulfinyl precursor that can undergo this thermal elimination.

Bis(6-purinyl) disulfide serves as a key precursor in an indirect route to this compound. This disulfide is formed from the oxidation of 6-mercaptopurine. researchgate.net Subsequent hydrolysis and further oxidation of the bis(6-purinyl) disulfide lead to the formation of this compound derivatives. researchgate.neticm.edu.plicm.edu.pl This two-step process, involving the formation and subsequent breakdown of the disulfide, provides a viable pathway for generating the target sulfenic acid.

Thermolytic Elimination from Sulfinyl Precursors

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound has been crucial for studying its chemical properties and stability. Research has described the successful synthesis of sulfenic acid derivatives of compounds structurally similar to 6-thiopurine, including 9-methyl-6-thiopurine and 4-mercapto-1H-pyrazolo[3,4-d]-pyrimidine. nih.gov These syntheses provide insight into how modifications to the purine ring system affect the properties of the sulfenic acid moiety. Furthermore, broader synthetic efforts have focused on creating a variety of purine analogues, such as N9-sulfonylated purines and pyrazolo[1,5-a] researchgate.neticm.edu.pltriazines, which serve as a foundation for developing new chemical entities with potential biological applications. researchgate.netresearchgate.net

Table 2: Synthesized Analogues of this compound

| Base Compound | Derivative Type | Reference |

| 9-methyl-6-thiopurine | Sulfenic acid derivative | nih.gov |

| 4-mercapto-1H-pyrazolo[3,4-d]-pyrimidine | Sulfenic acid derivative | nih.gov |

| Adenine (B156593) | N9-sulfonylated purines | researchgate.net |

| 5-amino-1H-pyrazoles | Pyrazolo[1,5-a] researchgate.neticm.edu.pltriazines | researchgate.net |

Substituted Purine-6-sulfenic Acids (e.g., N-methylated forms)

The principal method for synthesizing this compound and its substituted analogues involves the controlled oxidation of the corresponding 6-thiopurine precursors. A key study in this area demonstrated the successful synthesis of this compound and its N-methylated form, 9-methyl-purine-6-sulfenic acid, through the oxidation of 6-thiopurine and 9-methyl-6-thiopurine, respectively. nih.gov

The synthetic approach utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carefully controlled to achieve the mono-oxidation of the thiol group to the sulfenic acid, avoiding over-oxidation to the more stable sulfinic or sulfonic acids. Due to the inherent instability of the free sulfenic acids, they are typically isolated and purified as their silver salts. The free sulfenic acid can then be regenerated in solution for further analysis by acidification of the silver salt. nih.gov

This methodology has been foundational in enabling the study of these reactive species. The generation of N-methylated forms, such as 9-methyl-purine-6-sulfenic acid, has been particularly important for investigating the influence of substitution on the properties and reactivity of the this compound scaffold. nih.gov Further studies have utilized techniques like NMR spectroscopy to investigate the tautomerism and protonation patterns of related purine derivatives, which can inform our understanding of the behavior of these sulfenic acids in solution. researchgate.net

Table 1: Synthesis of Substituted Purine-6-sulfenic Acids via Oxidation

| Starting Material | Oxidizing Agent | Product | Notes | Reference |

| 6-Thiopurine | 1 equiv. m-CPBA | This compound | Isolated as the silver salt for stability. | nih.gov |

| 9-Methyl-6-thiopurine | 1 equiv. m-CPBA | 9-Methyl-purine-6-sulfenic acid | Isolated as the silver salt. | nih.gov |

Related Heterocyclic Sulfenic Acid Analogues (e.g., Pyrimidine-derived)

The synthetic strategies for generating this compound have been extended to other related heterocyclic systems, including pyrimidine (B1678525) and pyrazolopyrimidine analogues. These studies help to understand the broader applicability of the synthetic methods and the chemical properties of analogous sulfenic acids.

One prominent method for generating heterocyclic sulfenic acids is the thermolytic syn-β-elimination from sulfoxide precursors. arkat-usa.orgresearchgate.net This approach involves heating a suitable sulfoxide, which then decomposes through a five-membered cyclic transition state to yield the desired sulfenic acid and an alkene. The choice of the sulfoxide precursor is critical, as its structure dictates the temperature required for thermolysis and the nature of the resulting sulfenic acid. arkat-usa.org This method has been applied to generate pyrimidine-derived sulfenic acids, which are then trapped and reacted in situ, often with thiols, to form stable disulfide products. arkat-usa.org

Additionally, the oxidation method using m-CPBA, as described for this compound, has also been successfully applied to other heterocyclic thiols. For instance, 4-mercapto-1H-pyrazolo[3,4-d]pyrimidine has been oxidized to its corresponding sulfenic acid derivative, demonstrating the versatility of this synthetic route. nih.gov The electro-oxidation of mercaptopurine ribosides has also been shown to proceed through a sulfenic acid intermediate. psu.edu

Table 2: Synthesis of Related Heterocyclic Sulfenic Acid Analogues

| Starting Material / Precursor | Synthetic Method | Product | Notes | Reference |

| 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine | Oxidation with m-CPBA | 1H-Pyrazolo[3,4-d]pyrimidine-4-sulfenic acid | Synthesized and isolated using a similar method to this compound. | nih.gov |

| Various Sulfoxide Precursors | Thermolysis (syn-elimination) | Pyrimidine-derived sulfenic acids | Generated in situ as transient intermediates for subsequent reactions. | arkat-usa.orgresearchgate.net |

Reaction Mechanisms and Chemical Transformations of Purine 6 Sulfenic Acid

Intramolecular Reactivity and Decomposition Pathways

Purine-6-sulfenic acid is an unstable intermediate that undergoes several intramolecular reactions, leading to its decomposition. oup.com These pathways are significantly influenced by the surrounding chemical environment, particularly pH.

Disproportionation Mechanisms and pH-Dependent Stability Profiles

The stability of this compound in aqueous solutions is highly dependent on pH. nih.gov It exhibits an unusual stability profile, which is explained by a disproportionation mechanism. acs.org In this process, the sulfenic acid decomposes, particularly in basic conditions, via a thiosulfinate intermediate to yield 6-thiopurine and purine-6-sulfinic acid. acs.org The decomposition follows pseudo-first-order kinetics, with the rate of decomposition varying significantly with pH. psu.edu

The free this compound has a limited half-life in aqueous solution, especially at neutral pH. oup.com Under acidic conditions, it breaks down to 6-thiopurine and hypoxanthine (B114508). oup.com The unusual half-life versus pH profile demonstrates its complex stability characteristics. acs.org

Table 1: pH-Dependent Stability of this compound

| pH | Stability | Decomposition Products |

|---|---|---|

| Acidic | Relatively more stable | 6-Thiopurine, Hypoxanthine |

| Neutral | Short half-life, unstable | 6-Thiopurine, Purine-6-sulfinic acid |

| Basic | Unstable, rapid decomposition | 6-Thiopurine, Purine-6-sulfinic acid |

This table summarizes the general stability and decomposition products of this compound at different pH values based on available literature. oup.comacs.org

Further Oxidation to Higher Oxidation States (e.g., Sulfinic and Sulfonic Acids)

This compound can be further oxidized to more stable, higher oxidation states, namely purine-6-sulfinic acid and purine-6-sulfonic acid. nih.govicm.edu.pl This oxidation can occur through various pathways. One proposed mechanism involves the disproportionation of the sulfenic acid to form the sulfinic acid. nih.gov

The oxidation of the parent compound, 6-thiopurine, can also lead to these higher oxidation states, likely proceeding through the sulfenic acid intermediate. thieme-connect.de For instance, oxidation with agents like potassium permanganate (B83412) can produce the corresponding sulfonic acid. thieme-connect.de The presence of a ribose unit, as in 6-mercaptopurine (B1684380) riboside, appears to facilitate the further oxidation of the sulfinic acid to the sulfonic acid. psu.edu The sulfinic acid is a relatively stable intermediate in the oxidation of 6-thioguanine (B1684491), while the sulfonic acid is a stable end product that resists further reaction. oup.com

Intermolecular Reactions

This compound is a reactive species that readily participates in intermolecular reactions with a variety of nucleophiles and other molecules. nih.gov

Nucleophilic Reactions with Thiols: Formation of Mixed Disulfides

A key reaction of this compound is its interaction with thiols to form mixed disulfides. nih.govacs.org This reaction is significant in biological systems, as it is proposed to be the mechanism by which the reactive metabolite of 6-thiopurine binds to tissue proteins containing thiol groups. acs.org The formation of these mixed disulfides is a result of the nucleophilic attack of the thiol on the electrophilic sulfur atom of the sulfenic acid. nsf.gov Thiolates, being more nucleophilic than thiols, are expected to react more readily with sulfenic acids. nsf.gov

Addition Reactions to Unsaturated Substrates (e.g., Alkenes, Alkynes)

Sulfenic acids, in general, can undergo addition reactions with unsaturated substrates like alkenes and alkynes. springernature.comlibretexts.orglibretexts.org While specific studies on this compound's addition to such substrates are not extensively detailed in the provided results, the general reactivity of sulfenic acids suggests this possibility. The addition of sulfenic acids to alkynes can lead to the formation of chiral vinyl sulfoxides, a reaction that has been achieved with high enantioselectivity using nickel catalysis. springernature.com Similarly, 6-vinylpurines have been shown to readily undergo nucleophilic addition reactions. scispace.com

Interactions with Reactive Oxygen Species (ROS)

This compound can interact with reactive oxygen species (ROS), which can lead to its further oxidation. nih.gov The initial formation of sulfenic acids often results from the oxidation of thiols by ROS. nsf.gov Once formed, the sulfenic acid can be further oxidized by species like hydroxyl (OH) and hydroperoxyl (HO2) radicals. rsc.org Theoretical studies indicate that the abstraction of the acidic hydrogen from the sulfenic acid by these radicals is a major reaction pathway. rsc.org In the context of 6-thioguanine, another purine (B94841) derivative, its interaction with UVA light generates ROS, which in turn oxidize the 6-thio group to sulfinate and sulfonate forms, likely proceeding through a sulfenic acid intermediate. oup.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Thiopurine |

| Purine-6-sulfinic acid |

| Purine-6-sulfonic acid |

| Hypoxanthine |

| 6-Mercaptopurine riboside |

| 6-Thioguanine |

| Guanine-6-sulfinate |

| Guanine-6-sulfonate |

| 9-Methyl-6-thiopurine |

| 4-Mercapto-1H-pyrazolo[3,4-d]-pyrimidine |

| m-Chloroperoxybenzoic acid |

| Potassium permanganate |

| Alkenes |

| Alkynes |

| Thiols |

| Thiolates |

| Reactive Oxygen Species (ROS) |

| Hydroxyl radical (OH) |

Biochemical Pathways and Biological Roles of Purine 6 Sulfenic Acid

Role as a Metabolic Intermediate

Purine-6-sulfenic acid emerges as a significant, albeit transient, molecule in the metabolic processing of certain purine (B94841) analogues, particularly thiopurines. Its role as a metabolic intermediate is primarily characterized by its involvement in the biotransformation of these compounds and its subsequent interaction with cellular components.

Involvement in Thiopurine Biotransformation Pathways (e.g., 6-thiopurine metabolic activation)

This compound is a putative reactive metabolite of 6-thiopurine. nih.gov The metabolic activation of 6-thiopurine, a widely used immunosuppressant and anticancer agent, is a complex process involving multiple enzymatic pathways. pharmgkb.orgresearchgate.net One of these pathways involves the oxidation of 6-thiopurine, which is catalyzed by the hepatic cytochrome P-450 enzyme system. nih.gov This metabolic step was postulated to produce this compound as a key intermediate. nih.govscience.gov

The formation of this sulfenic acid derivative is a critical step in the metabolic activation of 6-thiopurine. nih.gov The generation of this compound from its parent compound, 6-mercaptopurine (B1684380) (a major thiopurine drug), has been a subject of study to understand the complete metabolic fate and therapeutic action of thiopurines. nih.govscience.gov The thiopurine S-methyltransferase (TPMT) enzyme is also a key player in thiopurine metabolism, competing with the oxidative pathway. drughunter.com

Covalent Binding to Cellular Macromolecules (e.g., Hepatic Microsomal Proteins)

A crucial aspect of this compound's role as a metabolic intermediate is its high reactivity, which leads to covalent binding with cellular macromolecules. nih.gov Specifically, studies using radiolabeled this compound have demonstrated its capacity to bind directly to hepatic microsomal proteins. nih.gov This binding occurs through the formation of a mixed disulfide linkage between the sulfenic acid and cysteine residues on the proteins. nih.govnih.gov

The covalent modification of these proteins is a significant outcome of the metabolic activation of 6-thiopurine. nih.gov This interaction with liver proteins is thought to contribute to both the therapeutic effects and potential toxicity associated with thiopurine drugs. nih.gov The binding of reactive metabolites like this compound to cellular proteins can lead to the formation of neoantigens, which may trigger immune responses. nih.gov

Contributions to Cellular Redox Homeostasis and Signaling

Beyond its role in xenobiotic metabolism, the sulfenic acid moiety is a key player in cellular redox homeostasis and signaling. While direct studies on this compound's specific roles in these processes are limited, the well-established functions of protein sulfenic acids provide a strong framework for its potential contributions.

Reversible Cysteine Oxidation and Protein Sulfenic Acid Formation (Cys-SOH)

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are now recognized as important signaling molecules. frontiersin.orgmdpi.com A primary mechanism through which ROS exert their signaling function is the reversible oxidation of the thiol group of cysteine residues in proteins to form sulfenic acid (Cys-SOH). nih.govnih.gov This post-translational modification is a key event in redox signaling, acting as a molecular switch that can alter a protein's function. mdpi.comresearchgate.net

The formation of sulfenic acid is generally a reversible modification. nih.govresearchgate.net It is a transient intermediate that can be further oxidized to sulfinic (Cys-SO₂H) and sulfonic (Cys-SO₃H) acids, which are often considered irreversible modifications. nih.govmdpi.com However, cellular mechanisms exist to reduce sulfenic acids back to the thiol state, thus allowing for dynamic regulation of protein activity in response to changes in the cellular redox environment. mdpi.com

Modulation of Enzyme Activity through Sulfenic Acid Formation (e.g., Peroxiredoxins, Glyceraldehyde-3-phosphate Dehydrogenase)

The formation of sulfenic acid on specific cysteine residues is a well-documented mechanism for modulating the activity of various enzymes. nih.gov

Peroxiredoxins (Prxs): These are a ubiquitous family of antioxidant enzymes whose catalytic cycle involves the oxidation of a peroxidatic cysteine to sulfenic acid. mdpi.comnih.gov This sulfenic acid intermediate is then resolved back to a thiol, allowing the enzyme to continue its function of detoxifying peroxides. nih.gov In some cases, the sulfenic acid in peroxiredoxins can be further oxidized to sulfinic acid, leading to inactivation of the enzyme, a state that can be reversed by the enzyme sulfiredoxin. researchgate.net

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): The catalytic activity of GAPDH is known to be sensitive to oxidative stress. nih.govresearchgate.net The active site cysteine of GAPDH can be oxidized to a sulfenic acid, which leads to the inhibition of its glycolytic function. nih.govresearchgate.net This modification can be reversed, suggesting that the redox state of GAPDH's active site cysteine can regulate metabolic pathways in response to oxidative signals. nih.gov This redox-dependent regulation of GAPDH has been observed in various organisms. plos.orgacs.org

Sensing and Transduction of Oxidative Stress Signals

The reversible formation of sulfenic acids on proteins is a fundamental mechanism for sensing and transducing oxidative stress signals. researchgate.netnih.gov When cells experience an increase in ROS levels, specific and sensitive cysteine residues on signaling proteins are oxidized to sulfenic acids. mdpi.com This modification can trigger downstream signaling cascades by altering protein conformation, protein-protein interactions, or enzymatic activity. mdpi.comnih.gov

This "redox signaling" allows cells to adapt to changing oxidative environments. nih.govmdpi.com The transient nature of the sulfenic acid modification makes it an ideal switch for rapidly and reversibly responding to oxidative cues. nih.govjcu.edu This process is crucial for a wide range of cellular functions, from metabolic regulation to cell proliferation and apoptosis. mdpi.comnih.gov

Photochemical Reactions and DNA Modification Pathways

The therapeutic efficacy of thiopurine drugs, such as 6-thioguanine (B1684491) (6-TG), is linked to their incorporation into cellular DNA. open.ac.uk Unlike the canonical DNA bases, 6-TG can absorb UVA radiation. open.ac.uk This characteristic makes it a photosensitizer, and upon UVA irradiation, it generates reactive oxygen species (ROS). open.ac.ukresearchgate.net These ROS, particularly singlet oxygen, then oxidize the DNA-incorporated 6-TG. open.ac.ukacs.org

This photo-oxidation process is a stepwise conversion. It has been proposed that the initial, highly reactive and unstable intermediate formed is this compound (also referred to as guanine (B1146940) sulphenate or GSO in some literature). oup.comnih.gov This intermediate has not been directly observed due to its transient nature. acs.orgsigmaaldrich.com Theoretical and experimental studies suggest that this compound is rapidly oxidized further to more stable products. acs.orgoup.com

The proposed pathway involves the oxidation of this compound to purine-6-sulfinic acid (guanine sulphinate or GSO2), which is a more stable intermediate. oup.com This can be further oxidized to the final, stable product, guanine-6-sulfonate (GSO3). oup.com While this compound is a fleeting intermediate, its formation is a critical initiating step in the cascade of photochemical damage to DNA containing 6-thioguanine. acs.orgoup.com

Table 1: Key Intermediates and Products in the Photo-oxidation of 6-Thioguanine

| Compound Name | Abbreviation | Role in Pathway | Stability |

|---|---|---|---|

| 6-Thioguanine | 6-TG | Starting reactant incorporated into DNA | Stable |

| This compound | GSO | Initial, transient intermediate | Highly unstable |

| Purine-6-sulfinic acid | GSO2 | Stable intermediate photoproduct | Stable |

| Guanine-6-sulfonate | GSO3 | Final, stable oxidation product | Stable |

The oxidation products of 6-thioguanine, arising from the initial formation of this compound, have a significant impact on DNA replication and the activity of DNA polymerases. The formation of these lesions in DNA can impede the replication process. open.ac.uk

Specifically, the stable end-product of the oxidation, guanine-6-sulfonate (GSO3), acts as a powerful block to the elongation of DNA by certain DNA polymerases, such as the Klenow fragment. open.ac.uk Research has shown that GSO3 does not form stable base pairs with any of the standard DNA bases, which likely contributes to its inhibitory effect on replication. open.ac.uk The presence of such lesions can trigger a DNA damage response within the cell. open.ac.uk

The impact on polymerase activity is a critical aspect of the cytotoxicity associated with the combination of 6-thioguanine and UVA light. oup.com The stalling of DNA polymerase at the site of the lesion can lead to the inhibition of DNA synthesis. open.ac.ukoup.com This disruption of DNA replication is a key mechanism through which the phototoxic effects of 6-thioguanine are exerted. researchgate.net

Table 2: Effects of 6-Thioguanine Oxidation Products on DNA Replication

| Lesion | Effect on DNA Polymerase | Consequence for DNA Replication |

|---|---|---|

| Guanine-6-sulfonate (GSO3) | Powerful block to elongation by Klenow DNA polymerase | Inhibition of DNA synthesis |

| Guanine-6-sulfonate (GSO3) | Does not form stable base pairs with normal DNA bases | Disruption of the DNA double helix structure |

Oxidation of DNA-incorporated 6-Thioguanine to Sulfenic Acid Intermediates

Broader Context in Purine Recycling and Metabolism

Purine metabolism is a fundamental cellular process involving both the de novo synthesis of purines and salvage pathways that recycle purine bases. pharmdguru.comutah.edu The de novo pathway is an energy-intensive process that builds purine molecules from simpler precursors. mdpi.com In contrast, salvage pathways reutilize purines from the breakdown of nucleic acids, a process that is particularly important in certain tissues. utah.edu

While this compound itself is a transient, reactive species and not a standard intermediate in the primary purine metabolic or recycling pathways, its precursor, 6-thioguanine, is a purine analog that enters these pathways. nih.govoup.com As a metabolite of the prodrugs azathioprine (B366305) and 6-mercaptopurine, 6-thioguanine is converted into its nucleotide form and incorporated into DNA and RNA. researchgate.netoup.com

The formation of this compound and its subsequent oxidation products represents a point of metabolic disruption. These modified purines are not recognized by the standard enzymatic machinery of the purine salvage pathways in the same way as natural purines like guanine and hypoxanthine (B114508). utah.edu The presence of these adducts in DNA can trigger DNA repair mechanisms, but if these are overwhelmed, it can lead to the cytotoxic and mutagenic effects observed with thiopurine therapy, especially in conjunction with UVA exposure. open.ac.ukresearchgate.net The study of how cells handle such modified purines provides insight into the robustness and limitations of DNA repair and purine metabolism systems. mdpi.com

Advanced Analytical and Spectroscopic Characterization of Purine 6 Sulfenic Acid

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic techniques offer a powerful lens through which the structural intricacies and electronic properties of purine-6-sulfenic acid and its derivatives can be examined. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these analytical approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. researchgate.net It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allowing for the elucidation of molecular connectivity and conformation. researchgate.netirb.hr

The purine (B94841) ring system can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.net NMR spectroscopy, particularly using ¹H, ¹³C, and ¹⁵N nuclei, is instrumental in studying these tautomeric equilibria and the protonation patterns of purine derivatives. researchgate.net For instance, studies on derivatives like bis(6-purinyl) disulfide, a related compound, have utilized ¹H-¹³C and ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments to assign chemical shifts and determine coupling constants, providing insights into the predominant tautomers in solution. researchgate.net Quantum-chemical calculations are often used in conjunction with experimental NMR data to support the assignment of tautomeric forms. researchgate.neticm.edu.pl The chemical shifts of specific carbon and nitrogen atoms in the purine ring are sensitive to the protonation state and the site of substitution, making NMR a powerful tool for these investigations. researchgate.netresearchgate.net Further hydrolysis and oxidation of related disulfide compounds have been noted to lead to derivatives of purine-6-sulfenic and purine-6-sulfinic acid. researchgate.neticm.edu.pl

| Tautomer Analysis Technique | Key Findings | References |

| ¹H-¹³C and ¹H-¹⁵N HMBC-NMR | Determination of protonation patterns and tautomeric ratios in purine derivatives. | researchgate.net, |

| Quantum-Chemical NMR Calculations | Evaluation of the ratio of different tautomeric forms in solution. | icm.edu.pl, researchgate.net, |

| Low-Temperature NMR | Quantitative evaluation of tautomer populations, which are significantly affected by substitution at position 6. | researchgate.net |

While this compound itself is highly reactive, the sulfenic acid moiety can be stabilized within the microenvironment of a protein. rsc.org NMR has been successfully applied to study these stabilized protein-sulfenic acids. nih.gov For example, in the flavoprotein NADH peroxidase, ¹³C NMR was used to identify the formation of a sulfenic acid at a specific cysteine residue (Cys42). nih.govacs.org By using growth media supplemented with [3-¹³C]cysteine, the signal of the β-carbon of the cysteine was observed to be deshielded upon oxidation to the sulfenic acid and further to the sulfinic acid, providing direct evidence for the redox cycle. nih.govacs.org Such studies offer crucial insights into the structural basis of protein-sulfenic acid stabilization and function. acs.org

Tautomerism and Protonation Studies of Purine-Sulfenic Acid Derivatives

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an excellent method for detecting the oxidation of thiol groups to sulfenic acids. nih.govnih.gov

The oxidation of a cysteine thiol group (Cys-SH) to a sulfenic acid (Cys-SOH) results in a mass increase of 16 atomic mass units (amu), corresponding to the addition of one oxygen atom. nih.govnih.gov This +16 amu mass shift is a key signature used in mass spectrometry to detect the formation of sulfenic acids in proteins. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for monitoring protein-sulfenic acid formation. nih.govnih.gov While direct detection is possible, the inherent instability of the sulfenic acid moiety can be a limitation. nih.gov

The formation of sulfenic acids can be accompanied by further oxidation to sulfinic (Cys-SO₂H, +32 Da) and sulfonic (Cys-SO₃H, +48 Da) acids, which can also be detected by their characteristic mass shifts. nih.gov

| Modification | Mass Shift (amu) | Reference |

| Sulfenic Acid | +16 | nih.gov, nih.gov |

| Sulfinic Acid | +32 | nih.gov |

| Sulfonic Acid | +48 | nih.gov |

Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry to study reaction mechanisms and quantify changes in protein modifications. washington.eduwikipedia.orgcore.ac.uk In the context of sulfenic acid research, stable isotope labeling can be employed to differentiate between various states of a protein or to trace the path of atoms through a reaction.

One common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" or "light" amino acids. wikipedia.orgthermofisher.com This allows for the relative quantification of proteins and their modifications between different experimental conditions. wikipedia.org For example, by comparing the mass spectra of peptides from cells grown in normal ("light") media versus media containing a heavy isotope-labeled amino acid, one can determine the abundance of a specific protein or its modified form. wikipedia.org

Another approach involves the use of isotope-coded chemical probes that react specifically with sulfenic acids. For example, a method using isotope-coded d6-dimedone and iododimedone can be used to label sulfenic acids and thiols, respectively. nih.gov The 6 Da mass difference between the heavy and light isotopes allows for the quantification of sulfenic acid modification at specific cysteine residues by analyzing the relative intensities of the corresponding peaks in the mass spectrum. nih.gov Such strategies provide a lower limit for the extent of modification and are valuable for monitoring changes in sulfenic acid levels in response to stimuli like hydrogen peroxide. nih.gov

Direct Detection of this compound and its Protein Adducts (e.g., +16 amu mass shift)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Stability Studies

UV-Vis spectroscopy is a valuable tool for investigating the kinetics and stability of this compound. This technique measures the absorption of ultraviolet and visible light by a sample, providing insights into the concentration of the analyte and its transformation over time.

The pH-dependent stability of this compound and its analogs has been studied using UV-Vis spectrophotometry. nih.gov These studies reveal that the stability of these sulfenic acids is highly dependent on the pH of the aqueous media, which can be explained by a disproportionation mechanism of decomposition. nih.gov For instance, the decomposition of the disulfide of 6-mercaptopurine (B1684380) riboside, a related compound, has been monitored by recording changes in absorbance at specific wavelengths over time. psu.edu The resulting absorbance versus time plots are typically exponential, and from these, pseudo-first-order rate constants can be determined at different pH values. psu.edu

In a study of 6-mercaptopurine riboside, spectral changes were monitored during electrolysis at different pH values. Below pH 6.8, an increase in absorbance around 320 nm was observed, while at pH values greater than 6.8, the changes were centered around 260 nm and 310 nm. psu.edu Similarly, the reaction of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) with protein sulfenic acids produces a product with a characteristic spectral property (λmax=347 nm), distinguishing it from adducts with other amino acids like cysteine. nih.govnih.gov

The kinetics of the decomposition of the UV-absorbing intermediate generated during the electro-oxidation of 6-mercaptopurine riboside were monitored by recording changes in absorbance over time at selected wavelengths. psu.edu The pseudo-first-order rate constants (k) were determined from linear log (A) vs. time plots at various pH levels. psu.edu

Table 1: Pseudo-first-order rate constants for the decomposition of the intermediate of 6-mercaptopurine riboside at different pH values. psu.edu

| pH | k (x 10⁻³ s⁻¹) |

|---|---|

| 2.31 | 1.04 |

| 3.25 | 0.95 |

| 4.22 | 0.87 |

| 5.20 | 0.70 |

| 6.01 | 0.52 |

| 6.80 | 0.43 |

| 7.85 | 0.75 |

| 8.90 | 1.53 |

| 9.54 | 2.01 |

| 10.40 | 2.42 |

X-ray Crystallography for Structural Characterization of Stabilized Forms

Direct structural elucidation of the highly reactive this compound is challenging. However, X-ray crystallography has been successfully employed to determine the three-dimensional structure of stabilized sulfenic acids, providing crucial insights into their geometry. wikipedia.org

By utilizing sterically hindered molecular frameworks, researchers have been able to isolate and crystallize sulfenic acid derivatives, preventing the self-condensation reaction that leads to their decomposition. wikipedia.orgtandfonline.com For example, the structure of a stable, sterically hindered sulfenic acid, 1-triptycenesulfenic acid, was determined to be R–S–O–H. wikipedia.org More recently, a small-molecule cysteine sulfenic acid was synthesized and its structure confirmed by X-ray crystallography by using a nanosized molecular cavity as a protective group. tandfonline.com The analysis revealed a S–O bond length of 1.607(8) Å, which is significantly longer than a typical sulfoxide (B87167) S=O bond, confirming the sulfenic acid form (R-S-O-H). tandfonline.com

In proteins, the microenvironment can stabilize sulfenic acid modifications. X-ray crystallography of a sulfenic acid form of the transcriptional regulator SarZ revealed that the cysteine sulfenic acid is stabilized by two hydrogen bonds with neighboring residues. researchgate.net Similarly, the crystal structure of GspAF showed that the sulfenic acid is stabilized by a very short hydrogen bond between two oxygen atoms and a network of other hydrogen bonds. researchgate.net These structures highlight the importance of hydrogen bonding networks in stabilizing the sulfenic acid moiety within a protein context. researchgate.net

Chemical Probes and Derivatization Strategies

Given the transient nature of sulfenic acids, chemical probes and derivatization strategies are essential for their detection and enrichment, particularly in complex biological samples.

A variety of chemical probes have been developed to selectively label sulfenic acids. These probes typically contain a reactive moiety that specifically targets the sulfenic acid group and a reporter tag, such as biotin (B1667282) or a fluorophore, for subsequent detection and analysis. ahajournals.orgwfu.edu

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its derivatives are widely used probes that form a stable, irreversible adduct with sulfenic acids. ahajournals.orgnih.gov Probes like DCP-Bio1, a dimedone-based probe conjugated with biotin, allow for the affinity capture of sulfenylated proteins. wfu.edu Another class of probes, such as DAz-1 and DAz-2, are cell-permeable and contain an azide (B81097) handle. nih.govacs.org This handle allows for the subsequent attachment of biotin or fluorescent tags via click chemistry, enabling visualization by streptavidin Western blot and enrichment for proteomic analysis. nih.govacs.org

Recently, biotin-benzoboroxole (Bio-ben) has been introduced as a functional probe for detecting cysteine sulfenic acid. researchgate.net This probe demonstrates good capture efficiency and a significantly shorter labeling time compared to dimedone-based probes. researchgate.net Fluorescent probes, often based on coumarin (B35378) or NBD, have also been developed, although some may lack specificity or an affinity handle for isolation. nih.gov

Table 2: Examples of Chemical Probes for Sulfenic Acid Detection

| Probe | Reactive Moiety | Reporter/Handle | Key Features | Reference |

|---|---|---|---|---|

| Dimedone | 1,3-cyclohexanedione | None (requires derivatization) | Forms irreversible adduct with sulfenic acid. | nih.gov |

| DCP-Bio1 | Dimedone analogue | Biotin | Allows for affinity capture of sulfenylated proteins. | wfu.edu |

| DAz-1 / DAz-2 | Azide-modified scaffold | Azide | Cell-permeable; allows for click chemistry with biotin or fluorescent tags. | nih.govacs.org |

| Bio-ben | Benzoboroxole | Biotin | Good capture efficiency and shorter labeling time. | researchgate.net |

| NBD-Cl | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | Fluorophore | Forms a spectrally distinct product with sulfenic acid. | nih.gov |

The use of tagged chemical probes facilitates the enrichment and subsequent identification of sulfenic acid-modified proteins from complex mixtures like cell lysates. nih.govacs.org After labeling with a biotinylated probe, the modified proteins can be captured using streptavidin-coated beads. nih.gov The enriched proteins are then typically digested, and the resulting peptides are analyzed by mass spectrometry to identify the specific proteins and the sites of sulfenic acid modification. nih.gov

This proteomic approach has been successfully applied using probes like DAz-2 to identify numerous sulfenic acid-modified proteins in tumor cell lines. acs.org These studies have revealed that proteins with roles in signal transduction, DNA repair, metabolism, and redox homeostasis are susceptible to this modification. acs.org The development of such chemoproteomic workflows is crucial for expanding our understanding of the "sulfenome" and the regulatory roles of this post-translational modification. acs.orgresearchgate.net

Biotin-Tagged and Fluorescent Probes for Sulfenic Acid Detection

Electrochemical Methods for Purine Redox Studies

Electrochemical methods, such as differential pulse voltammetry, are powerful tools for studying the redox behavior of purine derivatives. nih.govnih.gov These techniques can be used to determine the oxidation potentials of purines and to analyze their concentrations in various samples. nih.govsemanticscholar.org

The electrochemical oxidation of purine derivatives at a glassy carbon electrode has been investigated, and the anodic peak potentials have been measured for a range of purine bases and nucleosides. nih.gov For example, at pH 7, the peak potential for the antiviral drug ganciclovir (B1264) was 0.97 V, while for guanosine (B1672433) it was 1.03 V. nih.gov The oxidation potentials of purines are influenced by substituents on the purine ring, and a correlation has been established between these potentials and Hammett substituent constants. nih.gov

The electrochemical reduction of purine and its derivatives has also been studied. osti.gov Purine itself is reduced in two two-electron stages, first to 1,6-dihydropurine (B13809356) and then to 1,2,3,6-tetrahydropurine, which subsequently hydrolyzes. osti.gov The electrochemical oxidation of 6-mercaptopurine riboside has been shown to proceed through the formation of a disulfide, which then hydrolyzes and can be further oxidized. psu.edu These electrochemical studies provide fundamental insights into the redox chemistry of purines and their derivatives, which is essential for understanding the behavior of compounds like this compound.

Theoretical and Computational Investigations of Purine 6 Sulfenic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules like purine-6-sulfenic acid.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of this compound involves modeling its potential reaction pathways and identifying the associated transition states. This compound is a proposed intermediate in the metabolic activation of 6-thiopurine. nih.gov Computational modeling can be used to map the energy landscape of such transformations.

For example, in the electrochemical oxidation of 6-mercaptopurine (B1684380) riboside, this compound is suggested as a highly unstable intermediate that readily oxidizes further. oup.com While detailed transition state analyses for this compound itself are not extensively reported in the literature, computational studies on the reactions of generic sulfenic acids with nucleophiles like amines and thiols have been performed. nsf.gov These studies calculate the free energies of reaction and activation, providing insights into the kinetic feasibility of different pathways. nsf.gov Such calculations often employ methods like B3LYP, M06-2X, and MP2, and can include solvent effects through models like the Polarizable Continuum Model (PCM). nsf.gov

A computational investigation into the formation of a cysteine-lysine covalent linkage, which involves sulfur oxidation states, highlighted that sulfenic acid is a key intermediate. chemrxiv.org The study noted that the overoxidation to the thermodynamically stable sulfinic acid could terminate the desired reaction pathway. chemrxiv.org This underscores the importance of understanding the kinetics and thermodynamics of all competing reactions involving the sulfenic acid intermediate.

Molecular Dynamics Simulations of Purine-Sulfenic Acid Interactions

MD simulations have been widely used to study the interactions between purine (B94841) bases and their protein targets, such as in the case of the guanine (B1146940) sensing riboswitch. plos.org These simulations can reveal how the ligand binds, the key residues involved in the interaction, and the conformational changes that occur upon binding. plos.org Similarly, MD simulations are used to investigate the interactions of proteins with sulfenic acid modifications on their cysteine residues. These studies help to understand how the protein microenvironment can influence the stability and reactivity of the sulfenic acid. unibo.it

For this compound, MD simulations could be employed to study its interaction with water molecules to understand its solvation and stability in an aqueous environment. Furthermore, as this compound has been shown to bind to hepatic microsomal proteins, MD simulations could model its interaction with specific proteins, such as cytochrome P-450, to identify potential binding sites and modes of interaction. nih.gov These simulations typically utilize force fields like CHARMM or AMBER to describe the interatomic forces.

Predictive Modeling of Reactivity and Stability in various Environments

Predictive modeling, leveraging computational chemistry, can forecast the reactivity and stability of this compound in diverse chemical environments. Experimental studies have shown that the stability of this compound is highly dependent on pH. nih.gov Computational models can complement these findings by providing a molecular-level explanation for this pH-dependent stability, likely through a disproportionation mechanism. nih.gov

Computational methods can predict various reactivity descriptors. For instance, Density Functional Theory (DFT) calculations can be used to generate electrostatic potential maps, which identify the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. Fukui indices can also be calculated to predict the regioselectivity of reactions.

The reactivity of sulfenic acids, in general, is known to be significantly affected by the solvent environment. rsc.org Computational studies have shown that the reactivity of sulfenic acids is greatly attenuated in hydrogen-bond accepting solvents. rsc.org Predictive models for this compound could, therefore, be used to screen its stability and reactivity in a variety of solvent systems, which would be crucial for understanding its fate in different biological compartments. By combining quantum mechanics with molecular dynamics, it is possible to simulate reaction rates in complex liquid-phase environments, offering a path to high-throughput screening of reaction conditions.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes

The current established synthesis of purine-6-sulfenic acid involves the direct oxidation of its parent thiol, 6-thiopurine, using an oxidizing agent like m-chloroperoxybenzoic acid. acs.org This method, while effective for initial studies, yields a highly unstable product that cannot be isolated as a free acid and is instead handled as a more stable salt, such as its silver salt. acs.org The inherent instability and transient nature of small-molecule sulfenic acids present a major hurdle for their detailed study. mdpi.com

Future research must focus on developing novel and more efficient synthetic strategies that allow for controlled, in situ generation of this compound. Emerging paradigms in sulfenic acid chemistry, such as the thermolysis of bespoke sulfoxide (B87167) precursors, offer a promising avenue. mdpi.com This approach, which generates the desired sulfenic acid under specific thermal conditions via a syn-elimination reaction, could provide greater control over its availability for subsequent reactions or biological assays. mdpi.com The development of photolabile protecting groups for the sulfenic acid moiety could also enable its "on-demand" release with spatiotemporal precision, facilitating more sophisticated investigations.

Elucidation of Undiscovered Biochemical Roles and Signaling Cascades

The primary established biochemical role of this compound is as a reactive metabolite of 6-thiopurine, formed via oxidation by cytochrome P-450. nih.gov Studies have demonstrated its ability to bind directly to hepatic microsomal proteins, suggesting it is a key intermediate in the metabolic activation and tissue binding of 6-thiopurine. nih.govacs.org However, this represents only a fraction of its potential biological significance.

A major emerging paradigm views cysteine oxidation, including the formation of sulfenic acids, as a critical regulatory mechanism in cell signaling. nih.gov It is plausible that this compound, or analogous molecules formed endogenously, participates in redox signaling cascades. The reversible oxidation of a thiol to a sulfenic acid can act as a molecular switch, altering a protein's function in response to cellular reactive oxygen species (ROS) levels. frontiersin.org Future research will likely aim to identify specific protein targets of "purine-S-sulfenylation" and determine how this modification impacts cellular processes. Given the central role of purines in energy metabolism, DNA/RNA synthesis, and signal transduction, the discovery of regulatory roles for their sulfenic acid derivatives could fundamentally alter our understanding of these pathways. nih.govunizg.hrnumberanalytics.com Further investigation into the subsequent oxidation products, purine-6-sulfinic and purine-6-sulfonic acid, is also warranted to understand the full lifecycle of this modification. researchgate.net

Advancements in in situ Detection Technologies for Transient Intermediates

A significant challenge in studying this compound is its transient nature, making direct detection and quantification within a complex biological milieu extremely difficult. mdpi.com While UV spectrophotometry has been used to monitor its presence in solution, this method lacks the specificity and sensitivity required for cellular studies. acs.org

The future of the field depends on the development of advanced technologies for the in situ detection of this fleeting intermediate. Research is rapidly advancing in the creation of highly selective chemical probes for trapping sulfenic acids. These probes are often based on scaffolds that react specifically with the sulfenic acid moiety to form a stable covalent adduct, which can then be detected via fluorescence or mass spectrometry. Recent developments include probes based on dimedone, norbornene, and benzoboroxole, each offering different reactivity and selectivity profiles. researchgate.net The design of a purine-specific sulfenic acid probe would be a major breakthrough, enabling researchers to visualize its formation in real-time within living cells. Furthermore, the application of highly sensitive electrochemical biosensors, which can detect specific biochemical interactions and convert them into measurable electrical signals, represents another promising frontier for real-time monitoring. researchgate.netmdpi.com

Integration of Omics Data for Systems-Level Understanding of Redox Regulation

To fully comprehend the impact of this compound on cellular physiology, it is essential to move beyond single-target analyses and adopt a systems-level perspective. The integration of multi-omics data—including proteomics, metabolomics, and transcriptomics—provides a powerful framework for achieving this. frontiersin.orgnih.gov

Future studies will likely employ chemoproteomic strategies, using probes that trap this compound to enrich and subsequently identify modified proteins by mass spectrometry. This would generate a comprehensive inventory of its cellular targets, revealing which pathways are most affected by its presence. Metabolomic analyses could then be used to quantify downstream changes in cellular metabolites, including other purine (B94841) derivatives, to map the metabolic consequences of its formation. By integrating these datasets, researchers can construct detailed network models of how this compound perturbs redox homeostasis and cellular signaling, potentially uncovering novel regulatory hubs and therapeutic targets. mdpi.com This systems biology approach is crucial for understanding how the modification of a single class of molecules can have wide-ranging effects on the entire cellular system.

Application in Chemical Biology Tools and Probes for Targeted Interventions

The high reactivity of the sulfenic acid moiety makes it an attractive "warhead" for the design of novel chemical biology tools and probes. By incorporating the this compound precursor into larger molecules, it may be possible to create highly targeted covalent inhibitors or activity-based probes.

A future direction involves designing probes where a purine scaffold acts as a recognition element to guide the reactive sulfenic acid to the active site of specific purine-binding proteins or enzymes. nih.gov Upon binding, the sulfenic acid would react with a nearby nucleophilic amino acid residue (like cysteine), forming a covalent bond and enabling target identification or functional modulation. Such tools would be invaluable for:

Target Deconvolution: Identifying the specific protein targets of thiopurine drugs and their metabolites.

Enzyme Profiling: Mapping the activity of enzymes involved in purine metabolism or redox signaling.

Drug Discovery: Serving as a foundation for developing novel covalent drugs that target specific proteins with high selectivity.

The development of such sophisticated chemical probes based on the this compound structure would provide powerful means for targeted interventions, greatly enhancing our ability to dissect complex biological processes involving purine metabolism and redox signaling. mdpi.com

Table of Mentioned Compounds

Q & A

Q. How is purine-6-sulfenic acid synthesized, and what factors influence its stability during preparation?

this compound is synthesized via the oxidation of 6-thiopurine derivatives using hepatic cytochrome P-450 enzymes or chemical oxidants. Its stability is highly pH-dependent: under acidic conditions (pH <5), it undergoes rapid disproportionation to form disulfide and sulfonic acid derivatives, while near-neutral pH (6–7) allows for transient stability . Researchers must buffer reaction media carefully and monitor pH in real-time to minimize decomposition during synthesis.

Q. What experimental techniques are used to detect and quantify this compound in biological samples?

Detection relies on selective chemical labeling. For example:

- Arsenite-specific reduction : Sulfenic acids are reduced under denaturing conditions and labeled with biotin-maleimide for streptavidin-based Western blotting or affinity purification .

- Dimedone trapping : Covalent adduct formation with dimedone blocks reduction, confirming sulfenic acid identity . These methods require controls (e.g., untreated samples) to distinguish sulfenic acids from other oxidative modifications.

Q. Why is this compound considered a reactive metabolite of 6-thiopurine, and how does it interact with proteins?

this compound forms mixed disulfide bonds with cysteine residues in proteins, altering their function. This interaction is critical in metabolic activation pathways, as demonstrated by radiolabeling studies showing direct binding to hepatic microsomal proteins . Researchers should use reducing agents (e.g., dithiothreitol) in lysis buffers to preserve disulfide linkages for analysis.

Advanced Research Questions

Q. How can conflicting data on sulfenic acid stability be resolved when designing experiments?

Discrepancies often arise from variations in pH, temperature, or buffer composition. To address this:

- Standardize buffer systems (e.g., phosphate vs. Tris) to ensure reproducibility .

- Use real-time monitoring (e.g., UV-Vis spectroscopy) to track decomposition kinetics .

- Compare results with structurally analogous sulfenic acids (e.g., 9-methyl-6-thiopurine derivatives) to isolate compound-specific vs. systemic factors .

Q. What methodological frameworks are recommended for studying the physiological relevance of this compound in redox signaling?

- PICO Framework : Define Population (e.g., specific cell types), Intervention (H₂O₂ exposure), Comparison (untreated controls), and Outcome (sulfenic acid formation) to structure hypothesis-driven studies .

- Proteomic workflows : Combine biotin-avidin purification with mass spectrometry to identify sulfenic acid-modified proteins in tissues .

- FINER criteria : Ensure research questions are Feasible, Novel, Ethical, and Relevant to redox biology .

Q. How should researchers address inconsistencies in quantifying sulfenic acid levels across different experimental models?

- Calibration curves : Use synthetic this compound standards to normalize detection signals .

- Cross-validation : Compare multiple detection methods (e.g., dimedone trapping vs. arsenite reduction) in parallel experiments .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What strategies are effective for isolating sulfenic acid-protein adducts in complex biological matrices?

- Affinity chromatography : Streptavidin-agarose pulls down biotinylated adducts after arsenite reduction .

- Competitive elution : Use excess free biotin to displace bound proteins, minimizing nonspecific interactions .

- Protease digestion : Perform in-solution digestion post-purification for LC-MS/MS identification .

Data Analysis and Reporting Guidelines

Q. How can researchers ensure reproducibility when publishing studies on this compound?

- Detailed Methods : Report pH, temperature, and buffer compositions explicitly .

- Raw data deposition : Share chromatograms, spectra, and kinetic curves in supplementary materials .

- Reagent validation : Include lot numbers and purity certificates for critical chemicals (e.g., dimedone) .

Q. What are best practices for presenting contradictory findings in sulfenic acid research?

Q. How should future studies prioritize mechanistic vs. applied research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.